molecular formula C11H14N4 B2762127 4,6-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8-tetraene CAS No. 1706464-23-4

4,6-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8-tetraene

Cat. No.: B2762127
CAS No.: 1706464-23-4
M. Wt: 202.261
InChI Key: CJZINTVCFHLDRP-UHFFFAOYSA-N
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Description

2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyridine, pyrazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4’,3’:3,4]pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2,4-dimethylpyridine with hydrazine and subsequent cyclization with formamide can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalytic systems and solvent-free conditions can enhance the efficiency and environmental sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4’,3’:3,4]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4’,3’:3,4]pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrido[3,4-d]pyrimidine: Shares the pyrimidine and pyridine rings but differs in the position of the nitrogen atoms.

    Triazolo[1,5-a]pyrimidine: Contains a triazole ring fused to a pyrimidine ring.

Uniqueness

2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4’,3’:3,4]pyrazolo[1,5-a]pyrimidine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4,6-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-7-5-8(2)15-11(13-7)9-6-12-4-3-10(9)14-15/h5,12H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZINTVCFHLDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C3CNCCC3=NN12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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